2-Butene-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-d8 is a deuterated form of 2-butene, where all hydrogen atoms are replaced with deuterium. It has the chemical formula C4D8 and a molecular weight of 64.16 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Preparation Methods
2-Butene-d8 can be synthesized through various methods. One common approach involves the deuteration of 2-butene using deuterium gas (D2) in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to ensure complete deuteration . Industrial production methods may involve the use of specialized equipment to handle and store deuterium gas safely.
Chemical Reactions Analysis
2-Butene-d8 undergoes similar chemical reactions as its non-deuterated counterpart, 2-butene. These reactions include:
Oxidation: this compound can be oxidized to form butanone-d8 using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Scientific Research Applications
2-Butene-d8 is widely used in various scientific research fields:
Biology: Researchers use it to study metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium into biological molecules.
Medicine: It aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 2-butene-d8 is similar to that of 2-butene. In catalytic hydrogenation, for example, the double bond in this compound interacts with the catalyst surface, allowing hydrogen atoms to add across the double bond, resulting in the formation of butane-d8 . The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen.
Comparison with Similar Compounds
2-Butene-d8 can be compared with other deuterated alkenes, such as 1-butene-d8 and ethylene-d4. While all these compounds share the characteristic of having deuterium atoms, this compound is unique due to its specific double bond position and geometric isomerism (cis and trans forms) . This makes it particularly useful for studying stereochemical effects in chemical reactions.
Conclusion
This compound is a valuable compound in scientific research due to its unique isotopic properties. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C4H8 |
---|---|
Molecular Weight |
64.16 g/mol |
IUPAC Name |
1,1,1,2,3,4,4,4-octadeuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/i1D3,2D3,3D,4D |
InChI Key |
IAQRGUVFOMOMEM-PIODKIDGSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.